molecular formula C15H20N2O4 B5302076 2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide

2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide

Cat. No. B5302076
M. Wt: 292.33 g/mol
InChI Key: ZPZFBBWGKQOBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry and drug discovery. This compound is also known as HPOA, and it has been found to have various biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of HPOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer. HPOA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, HPOA has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
HPOA has been found to have various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress. The compound has also been found to have neuroprotective effects, and it has been shown to protect against the damage caused by oxidative stress in neuronal cells. Additionally, HPOA has been found to have cardioprotective effects, and it has been shown to protect against the damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

HPOA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound is also relatively easy to synthesize, which makes it a useful tool for the development of new drugs. However, HPOA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on HPOA, including the development of new drugs based on its structure and the investigation of its potential use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of HPOA and to determine its potential toxicity and side effects. Finally, the use of HPOA as a tool for the study of inflammation, cancer, and neurodegenerative disorders should be further explored.

Synthesis Methods

The synthesis of HPOA can be achieved through several methods, including the reaction of 4-methoxyphenylethylamine and 2-oxo-1-pyrrolidineacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield HPOA. Other methods of synthesis include the reaction of 4-methoxyphenylethylamine with 3-acetyl-2-oxo-1-pyrrolidine in the presence of a reducing agent.

Scientific Research Applications

HPOA has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, HPOA has been found to have anticancer properties, and it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-hydroxy-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-13-4-2-11(3-5-13)6-7-17-9-12(8-15(17)20)16-14(19)10-18/h2-5,12,18H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFBBWGKQOBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-YL}acetamide

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